4-(Acryloylamino)benzamide
Description
4-(Acryloylamino)benzamide is a benzamide derivative featuring an acryloylamino (-NH-C(=O)-CH₂-CH₂) substituent at the para position of the benzene ring. This compound is structurally characterized by its planar benzamide core and the reactive acryloyl group, which confers unique physicochemical and biological properties. The acryloyl moiety enhances electrophilicity, enabling covalent interactions with biological targets, such as enzymes or receptors, making it valuable in medicinal chemistry .
For instance, compounds like N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (MW: 463.55 g/mol) are prepared using sulfonylation and acryloylation steps .
Properties
CAS No. |
17090-31-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) |
InChI Key |
XNZARJWTVPTCFX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
Other CAS No. |
17090-31-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 4-(Acryloylamino)benzamide and related benzamide derivatives:
*Calculated based on structural formula.
Key Observations:
- Substituent Position: The position of functional groups significantly impacts activity. For example, 4-aminobenzamide (para-amino) is a known enzyme substrate analogue , whereas 3-aminobenzamide (meta-amino) inhibits PARP enzymes .
- Acryloylamino vs. Amino: The acryloyl group in this compound introduces electrophilicity, enabling covalent binding to targets like transglutaminase 2 (TG2) . In contrast, 4-aminobenzamide lacks this reactivity, limiting it to non-covalent interactions.
- Bulkier Substituents : Derivatives like LMM5 incorporate sulfamoyl and oxadiazole groups, increasing molecular weight (>480 g/mol) and antifungal potency . Similarly, the naphthyl group in the SARS-CoV-2 PLpro inhibitor enhances hydrophobic interactions .
Physicochemical Properties
- Solubility : Hydroxyl groups (e.g., 3,4-dihydroxybenzamide) improve water solubility via hydrogen bonding, whereas hydrophobic groups (e.g., naphthyl in SARS-CoV-2 inhibitors) reduce it .
- Reactivity: The acryloyl group in this compound undergoes Michael addition reactions, enabling covalent modification of cysteine residues in enzymes .
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